molecular formula C8H10F3N3O3S B13517787 1-methyl-4-sulfamoyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide

1-methyl-4-sulfamoyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B13517787
M. Wt: 285.25 g/mol
InChI Key: PRYMGSOJBZIEFR-UHFFFAOYSA-N
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Description

1-methyl-4-sulfamoyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-sulfamoyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrrole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the trifluoroethyl group: This can be done through nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-sulfamoyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-sulfamoyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The trifluoroethyl group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide: Lacks the trifluoroethyl group.

    1-methyl-4-sulfamoyl-N-ethyl-1H-pyrrole-2-carboxamide: Contains an ethyl group instead of a trifluoroethyl group.

Uniqueness

The presence of the trifluoroethyl group in 1-methyl-4-sulfamoyl-N-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxamide might confer unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.

Properties

IUPAC Name

1-methyl-4-sulfamoyl-N-(2,2,2-trifluoroethyl)pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O3S/c1-14-3-5(18(12,16)17)2-6(14)7(15)13-4-8(9,10)11/h2-3H,4H2,1H3,(H,13,15)(H2,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYMGSOJBZIEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NCC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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